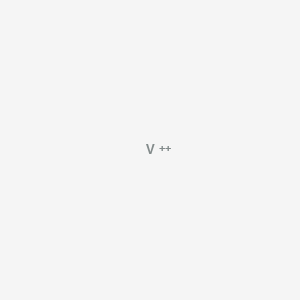

Vanadium(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vanadium(2+) is a transition metal that has been studied extensively due to its unique chemical properties and potential applications in various fields. It is a relatively rare element that is found in nature in the form of minerals such as vanadinite and patronite. Vanadium(2+) has been shown to exhibit a wide range of biological activities, including antioxidant, antidiabetic, and anticancer properties. In

科学的研究の応用

Vanadium in Medicine and Biology

- Biological Relevance and Therapeutic Potential : Vanadium plays a significant role in biological systems, with its compounds proposed for treating diabetes, cancer, and diseases caused by parasites. Its biological relevance is underscored by its activation of numerous signaling pathways and transcription factors (Pessoa, Etcheverry, & Gambino, 2014).

- Interactions with Proteins : Vanadium is known to interact with various proteins, influencing the activity or function of enzymes like ATPases, phosphatases, and ribonucleases. This ability to interfere with metabolic processes opens up potential therapeutic applications (Pessoa, Garribba, Santos, & Santos-Silva, 2015).

Environmental and Geochemical Applications

- Geochemistry and Biogeosphere : Vanadium's redox sensitivity and its various oxidation states (+III, +IV, +V) play a crucial role in environmental processes. Its speciation and interactions with natural sorbents, such as iron and aluminium (hydr)oxides, have significant implications for soil and water chemistry (Gustafsson, 2019).

- Toxicology and Ecotoxicity : Understanding the toxicological profile of vanadium is essential, especially given its increasing use in society and potential environmental impacts. Research in this area is crucial for developing safe applications and regulatory frameworks (White & Levy, 2021).

Industrial and Technological Applications

- Use in Metallurgy and Alloys : Vanadium is a vital component in producing high-tensile strength alloys, tool steels, and in the aerospace industry. Its properties significantly enhance the performance of various metal products (Moskalyk & Alfantazi, 2003).

- Energy Storage Applications : Research into vanadium redox-flow batteries demonstrates its potential in renewable energy storage, highlighting the importance of developing efficient extraction and processing technologies (Kim & Jeon, 2019).

Spectroscopy and Chemical Analysis

- Paramagnetic Spectroscopy : The vanadyl ion (VO2+) is a focus of spectroscopic studies to understand the ligand environment in biological systems. This research is crucial for comprehending various biochemical processes (Smith, Lobrutto, & Pecoraro, 2002).

特性

CAS番号 |

15121-26-3 |

|---|---|

製品名 |

Vanadium(2+) |

分子式 |

V+2 |

分子量 |

50.941 g/mol |

IUPAC名 |

vanadium(2+) |

InChI |

InChI=1S/V/q+2 |

InChIキー |

BLSRSXLJVJVBIK-UHFFFAOYSA-N |

SMILES |

[V+2] |

正規SMILES |

[V+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。